1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique molecular structure, which combines a bromopropanone moiety with two trifluoromethoxy groups attached to a phenyl ring. The molecular formula of this compound is , and it has a molecular weight of approximately 381.07 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to the presence of trifluoromethoxy groups that enhance its lipophilicity and reactivity, making it a versatile building block for various applications in scientific research.
The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves several key steps:
The reaction can be characterized by its efficiency in producing the desired compound while minimizing by-products, which is critical for applications in pharmaceutical synthesis.
The molecular structure of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one features:
1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one participates in various chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions.
The mechanism of action for 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with biological targets through its functional groups:
This mechanism highlights its potential utility in drug design and development.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 381.07 g/mol |
IUPAC Name | 1-(2,6-bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one |
InChI Key | NUFBGCYQCCCDCF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CBr |
These properties indicate that the compound is likely stable under standard laboratory conditions but may require careful handling due to its reactivity .
1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific applications:
This compound's diverse applications underscore its significance in various fields of research and development.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1